Albendazole-d7

Übersicht

Beschreibung

Albendazole-d7 is a deuterated form of Albendazole, a broad-spectrum anthelmintic agent used to treat various parasitic worm infections. The deuterium atoms in this compound replace hydrogen atoms, which can be useful in pharmacokinetic studies and mass spectrometry . Albendazole itself is a benzimidazole derivative known for its efficacy against a wide range of helminths .

Wirkmechanismus

Target of Action

Albendazole-d7, like its parent compound Albendazole, primarily targets the tubulin in the cells of parasitic worms . Tubulin is a protein that forms the cytoskeletal structure, which is crucial for the survival and function of cells. By binding to the colchicine-sensitive site of tubulin, Albendazole inhibits its polymerization or assembly into microtubules .

Mode of Action

This compound interacts with its targets by causing degenerative alterations in the tegument and intestinal cells of the worm . This interaction diminishes the energy production of the parasite, leading to its immobilization and eventual death . The compound achieves this by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly process within the cells of the parasite . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, which are essential components of the cell’s structure and function . This disruption leads to a loss of cytoplasmic microtubules, causing degenerative changes in the cells of the parasite . The compound also affects cell cycle progression and causes chromosomal aneuploidy .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with Albendazole. It is poorly absorbed from the gastrointestinal tract, but its absorption may increase up to five times when administered with a fatty meal . Once absorbed, it is widely distributed throughout the body, including in the urine, bile, liver, cyst wall, cyst fluid, and cerebrospinal fluid . The compound undergoes hepatic metabolism, with pathways including rapid sulfoxidation to its active metabolite, albendazole sulfoxide . The elimination half-life of albendazole sulfoxide is between 8 to 12 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degeneration of the parasite’s cells . By inhibiting tubulin polymerization, the compound causes a loss of cytoplasmic microtubules, leading to degenerative alterations in the tegument and intestinal cells of the worm . This results in diminished energy production, immobilization, and ultimately, the death of the parasite . Additionally, this compound has been found to induce CD8+ T cell activity and subsequent immunotherapy response associated with suppression of PD-L1 protein level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photodegradation under natural sunlight and simulated irradiation has been studied, suggesting that environmental exposure to light can affect its stability . Furthermore, the presence of suspended particles in water can facilitate the photodegradation of this compound . The compound’s action can also be influenced by the presence of other substances in the environment, such as fatty meals, which can increase its absorption and bioavailability .

Biochemische Analyse

Biochemical Properties

Albendazole-d7 plays a significant role in biochemical reactions, particularly in its interaction with microtubules. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation affects various cellular processes, including cell division and intracellular transport. This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism, and proteins like tubulin, which is crucial for its anthelmintic activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It primarily affects parasitic cells by disrupting their microtubule structures, leading to impaired glucose uptake and energy production. This results in the immobilization and eventual death of the parasite. In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics and activating pro-apoptotic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin, preventing the polymerization of microtubules. This inhibition disrupts the structural integrity of the parasite’s cells, leading to their death. Additionally, this compound can inhibit the activity of certain enzymes, such as fumarate reductase, which is essential for the energy metabolism of parasites. This dual mechanism of action makes this compound a potent anthelmintic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its degradation products can influence its long-term efficacy. Studies have shown that this compound maintains its anthelmintic activity over extended periods, although prolonged exposure can lead to resistance in some parasitic species. The stability and degradation of this compound are crucial factors in its effectiveness in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively eliminates parasitic infections without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and bone marrow suppression. These toxic effects highlight the importance of determining the optimal dosage for safe and effective treatment .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The main metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of albendazole sulfoxide, the active metabolite. This metabolite is further metabolized to albendazole sulfone. The interactions with cytochrome P450 enzymes are crucial for the biotransformation and elimination of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. The compound accumulates in tissues with high lipid content, such as the liver and adipose tissue. The transporters and binding proteins involved in its distribution play a significant role in its pharmacokinetics .

Subcellular Localization

This compound localizes primarily in the cytoplasm, where it interacts with tubulin to exert its effects. It can also accumulate in the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Albendazole-d7 involves the incorporation of deuterium atoms into the Albendazole molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Albendazole with deuterium atoms using deuterated solvents and catalysts.

Deuterated Reagents: Using deuterated reagents in the synthesis of Albendazole can result in the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions

Albendazole-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form Albendazole sulfoxide-d7 and Albendazole sulfone-d7.

Reduction: Reduction reactions can convert this compound back to its parent compound or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at specific positions in the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and potassium carbonate are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include Albendazole sulfoxide-d7, Albendazole sulfone-d7, and various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Albendazole-d7 has several scientific research applications, including:

Pharmacokinetic Studies: The deuterium atoms in this compound make it an ideal candidate for pharmacokinetic studies, as they can be easily traced using mass spectrometry.

Metabolic Studies: this compound is used to study the metabolic pathways of Albendazole in the body, providing insights into its biotransformation and elimination.

Drug Development: this compound is used in the development of new anthelmintic drugs, helping researchers understand the structure-activity relationship and optimize drug efficacy.

Cancer Research: Albendazole and its derivatives, including this compound, have shown potential anticancer activity, making them valuable in cancer research

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mebendazole: Another benzimidazole derivative with similar anthelmintic properties.

Ivermectin: A macrocyclic lactone used to treat various parasitic infections.

Praziquantel: An anthelmintic used primarily for the treatment of schistosomiasis and liver flukes.

Uniqueness of Albendazole-d7

This compound is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .

Biologische Aktivität

Albendazole-d7 is a deuterated derivative of albendazole, an anthelmintic medication widely used to treat parasitic infections. The incorporation of seven deuterium atoms enhances its stability and facilitates precise tracking in biological studies, making it a valuable tool in pharmacokinetic research.

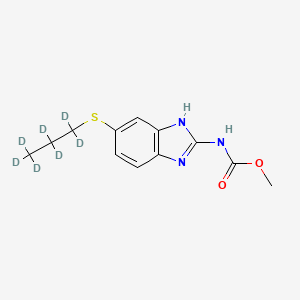

- Chemical Formula : C12H8D7N3O3S

- Molecular Weight : Approximately 291.4 g/mol

- Structure : The deuterated structure leads to improved analytical performance in mass spectrometry, allowing researchers to trace its metabolic pathways effectively.

This compound exhibits significant anthelmintic activity through its primary mechanism of action, which involves binding to the β-tubulin of parasites. This binding disrupts microtubule formation, essential for cell division and function. The compound is effective against various parasitic infections, including those caused by nematodes and cestodes, such as neurocysticercosis and echinococcosis.

Pharmacokinetics

Research indicates that this compound is primarily utilized in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion (ADME) of albendazole and its derivatives. Its isotopic labeling aids in enhanced detection and quantification within biological samples, providing insights into drug metabolism pathways and therapeutic efficacy .

Key Pharmacokinetic Findings:

- Absorption : Albendazole is poorly absorbed; however, its absorption increases significantly when taken with fatty meals.

- Metabolism : Rapid first-pass metabolism occurs in the liver, converting albendazole to its active metabolite, albendazole sulfoxide.

- Elimination : Primarily eliminated via bile with minimal urinary excretion; plasma half-lives are approximately 3 hours for albendazole and 8.5 hours for albendazole sulfoxide .

Case Studies

- Efficacy Against A. suum :

- Cancer Cell Line Studies :

Comparative Analysis of Related Compounds

The following table summarizes the structural similarities and primary uses of compounds related to this compound:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Albendazole | High | Anthelmintic | Prodrug converted to active metabolite |

| Albendazole sulfoxide | Moderate | Anthelmintic | Active metabolite; exhibits similar activity |

| Ricobendazole | Moderate | Anthelmintic | Enhanced potency against certain parasites |

| Fenbendazole | Moderate | Anthelmintic | Broader spectrum against gastrointestinal parasites |

This compound stands out due to its isotopic labeling, providing significant advantages in pharmacokinetic research compared to non-deuterated counterparts.

Eigenschaften

IUPAC Name |

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHWSAZORRCQMX-JOMZKNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.